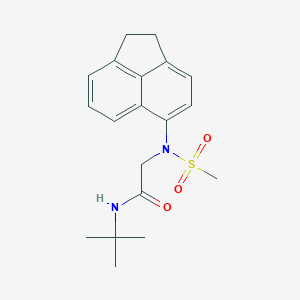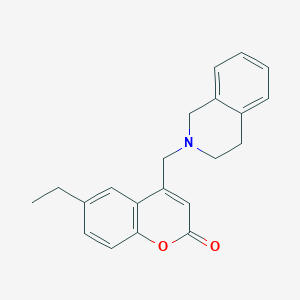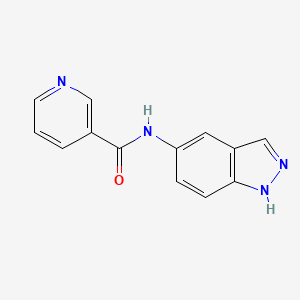![molecular formula C20H23N3O4S B4622143 5-oxo-5-[(3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]pentanoic acid](/img/structure/B4622143.png)
5-oxo-5-[(3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]pentanoic acid
Descripción general
Descripción
The compound belongs to a class of highly functionalized organic molecules that demonstrate significant biochemical relevance due to their complex structure and potential for varied chemical reactions and interactions. These types of compounds are typically synthesized through multi-step organic reactions, leveraging the reactivity of functional groups to build up the desired molecular architecture.
Synthesis Analysis
The synthesis of complex organic molecules like this often involves strategies such as the Friedel–Crafts reaction, as seen in the synthesis of W(CO)5 complexes of related pentanoic acids, indicating the use of metal-catalyzed reactions to introduce functional groups to aromatic systems (Kowalski et al., 2009). Additionally, domino reactions have been utilized for synthesizing benzothieno[2,3-c]pyridines, showcasing a method for constructing complex heterocyclic systems in one pot (Tolkunov et al., 2012).
Molecular Structure Analysis
Structural analysis typically involves X-ray crystallography and NMR spectroscopy to elucidate the arrangement of atoms within a molecule. For instance, studies on similar compounds reveal detailed molecular geometry and the presence of intra- and intermolecular hydrogen bonding, contributing to the stability and reactivity of the compound (Lemmerer & Bourne, 2012).
Chemical Reactions and Properties
Chemical reactions involving such complex molecules often include nucleophilic substitution reactions, cycloadditions, and condensation reactions. These processes are crucial for modifying the compound or for further derivatization. For example, the formation of bioconjugates through labeling reactions highlights the compound's ability to undergo specific transformations with retention of functional integrity (Kowalski et al., 2009).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, and solubility, depend on the molecular structure's intricacy. These properties are essential for determining the compound's behavior in different environments and for applications in materials science.
Chemical Properties Analysis
The compound's chemical properties, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, are crucial for understanding its potential applications. The presence of multiple functional groups, such as amino, carboxylic, and pyridinyl groups, suggests a high degree of reactivity and the possibility for forming a wide range of derivatives and complexes with metals, as indicated by the study of zinc(II), magnesium(II), and calcium(II) complexation by related compounds (Matczak-Jon et al., 2010).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Research has explored the synthesis, structure, and FTIR spectroelectrochemistry of complexes involving oxo-pentanoic acid derivatives. These studies have shown that such complexes can be thermally stable with potential for IR-detectable metal–carbonyl tracers for the amino function, indicating their utility in labeling amino acids and potentially in bioconjugation techniques (Kowalski et al., 2009).
Novel Synthetic Protocols
- Novel synthetic protocols have been developed for polyfunctionally substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions, demonstrating the versatility of oxo-pentanoic acid derivatives in the synthesis of complex heterocyclic compounds (Quiroga et al., 2007).
Antiviral Research
- Studies on compounds structurally related to oxo-pentanoic acid have shown potential antiviral activity, particularly against human rhinovirus, highlighting their potential in developing treatments for viral infections (Patick et al., 2005).
Enzyme Inhibition
- Research into the inhibition of thromboxane A2 synthetase and receptor blockade has utilized compounds with structural similarities, suggesting potential applications in cardiovascular disease treatment (Clerck et al., 1989).
Coordination Polymers
- The use of amino acid derivatives in the synthesis of lanthanide-based coordination polymers, incorporating structures related to oxo-pentanoic acid, has been explored for their photophysical properties, indicating applications in materials science (Sivakumar et al., 2011).
Antioxidant Properties
- Investigations into lipoic acid, which shares functional relevance with the compound , reveal its unique antioxidant properties in detoxifying activated oxygen species, suggesting implications for oxidative stress management (Navari-Izzo et al., 2002).
Propiedades
IUPAC Name |
5-oxo-5-[[3-(pyridin-3-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c24-16(8-3-9-17(25)26)23-20-18(14-6-1-2-7-15(14)28-20)19(27)22-12-13-5-4-10-21-11-13/h4-5,10-11H,1-3,6-9,12H2,(H,22,27)(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOIVOIYJKFMMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCCC(=O)O)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4622075.png)

![2-[(5-{2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazino}-4H-1,2,4-triazol-3-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4622090.png)

![1-[(4-butylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4622104.png)
![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide](/img/structure/B4622105.png)
![2-{[3-(4-isopropylphenyl)-4-oxo-4H-chromen-7-yl]oxy}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B4622106.png)
![3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B4622111.png)
![N-(3,4-dimethylphenyl)-N'-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4622114.png)
![2-[(4-methyl-2-pyrimidinyl)thio]-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide](/img/structure/B4622116.png)

![methyl 1-(3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-2-piperidinecarboxylate](/img/structure/B4622144.png)
![2-(2-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4622149.png)